molecular formula C16H14F3N3O3S B194826 Lansoprazole N-oxide CAS No. 213476-12-1

Lansoprazole N-oxide

Cat. No. B194826
M. Wt: 385.4 g/mol
InChI Key: OBGHBYDDJGHGNS-UHFFFAOYSA-N
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Description

Lansoprazole N-oxide is a compound with the molecular formula C16H14F3N3O3S . It is an impurity of Lansoprazole, which is formed during the bulk synthesis of the drug . Lansoprazole is a proton pump inhibitor used to help gastrointestinal ulcers heal, to treat symptoms of gastroesophageal reflux disease (GERD), to eradicate Helicobacter pylori, and to treat hypersecretory conditions such as Zollinger-Ellison Syndrome .


Synthesis Analysis

During the bulk synthesis of Lansoprazole, five impurities have been observed: Lansoprazole N-oxide, Lansoprazole sulfone N-oxide, Lansoprazole sulfide, Lansoprazole sulfone, and N-aralkyl Lansoprazole . The degradation of Lansoprazole under acidic, oxidative, basic, and neutral stress conditions has been studied .


Molecular Structure Analysis

The molecular structure of Lansoprazole N-oxide is represented by the formula C16H14F3N3O3S . The molecular weight of the compound is 385.36 .


Chemical Reactions Analysis

Lansoprazole and its impurities, including Lansoprazole N-oxide, have been studied under stress conditions such as pH, moisture, heat, and other negative effects due to transportation or packaging issues . These studies help predict the impact of these conditions on drug potency and purity, ensuring patient safety .


Physical And Chemical Properties Analysis

Lansoprazole N-oxide has a molecular weight of 385.36 and a molecular formula of C16H14F3N3O3S .

Scientific Research Applications

  • Effect on Human Sperm : Lansoprazole (LP) was found to significantly decrease total and progressive sperm motility but not sperm viability. This reduction in motility may be due to its calcium chelating effect and/or decreased Na+/K+-ATPase activity, but not an alteration in nitric oxide production (Banihani & Khasawneh, 2018).

  • Method Development for Estimation of Lansoprazole Impurities : A study developed a precise method for separating and quantifying related substances present with Lansoprazole using Ultra High Pressure Liquid Chromatography (UHPLC). This method is significant for routine analysis of Lansoprazole and its impurities, including N-Oxide (Krishnamohan et al., 2012).

  • Synthesis and Characterization of Lansoprazole Metabolites : Research has been conducted on the synthesis and characterization of various Lansoprazole impurities including Lansoprazole N-oxide (Reddy et al., 2008).

  • Gastroprotection Mechanisms : Lansoprazole was studied for its protective actions against experimental gastric injury in rats. It demonstrated a significant prevention of ethanol-HCl-induced gastric damage, potentially due to a reduction of gastric oxidative injury and increased bioavailability of mucosal sulfhydryl compounds (Natale et al., 2004).

  • Hepatoprotective Effects : A study highlighted the hepatoprotective effects of Lansoprazole using in vitro and in vivo rat models. The findings suggested that Lansoprazole inhibits the induction of several inflammatory mediators partially through suppression of nuclear factor-kappa B, which could be beneficial for liver injuries (Nakatake et al., 2019).

  • Nrf2-Inducing Anti-Oxidation Stress Response in Liver : Lansoprazole was found to induce anti-oxidative stress responses in the liver, signifying a potential therapeutic role in the prevention and treatment of oxidative hepatic damage (Yamashita et al., 2014).

Safety And Hazards

When handling Lansoprazole N-oxide, it is advised to avoid dust formation, breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition. In case of accidental release, personnel should be evacuated to safe areas .

Future Directions

The future directions for Lansoprazole N-oxide could involve further studies on its degradation under various stress conditions. This could help in predicting the impact of certain conditions on drug potency and purity, ensuring patient safety . Automation of data analysis and processing is becoming a hot topic in this field .

properties

IUPAC Name

2-[[3-methyl-1-oxido-4-(2,2,2-trifluoroethoxy)pyridin-1-ium-2-yl]methylsulfinyl]-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F3N3O3S/c1-10-13(22(23)7-6-14(10)25-9-16(17,18)19)8-26(24)15-20-11-4-2-3-5-12(11)21-15/h2-7H,8-9H2,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBGHBYDDJGHGNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C[N+](=C1CS(=O)C2=NC3=CC=CC=C3N2)[O-])OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F3N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lansoprazole N-oxide

CAS RN

213476-12-1
Record name Lansoprazole N-oxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0213476121
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LANSOPRAZOLE N-OXIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/51C3Z1Q9J3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
GM Reddy, K Mukkanti, TL Kumar… - Synthetic …, 2008 - Taylor & Francis
… During the bulk synthesis of lansoprazole, we have observed five impurities: lansoprazole N-oxide, lansoprazole sulfone N-oxide, lansoprazole sulfide, lansoprazole sulfone and N-…
Number of citations: 16 www.tandfonline.com
PC Ray, V Mittapelli, A Rohatgi… - Synthetic …, 2007 - Taylor & Francis
Different substituted 2‐chloromethylpyridyl derivatives (6a–d) were oxidized with mCPBA to give the respective 2‐chloromethylpyridine‐N‐oxide derivatives (7a–d) at low temperature, …
Number of citations: 7 www.tandfonline.com
Y Ma, L Cui, M Li, J Cao, L Zheng, Z Wei - Journal of Electroanalytical …, 2022 - Elsevier
… of formation of two impurities viz., lansoprazole N-oxide (due to the oxidation at the nitrogen … sulfone and lansoprazole N-oxide generated in the traditional chemical synthesis method. …
Number of citations: 0 www.sciencedirect.com
Z ŞAHİN, PSO ÖZGEN, S Rollas - İstanbul Journal of Pharmacy, 2023 - dergipark.org.tr
… the synthesis of lansoprazole-N-oxide. As a starting material 2-chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride was used to synthesize lansoprazole N-oxide in the …
Number of citations: 5 dergipark.org.tr
WY LIU, KL LIN, LL LIU, WC ZHOU - cjph.com.cn
… 2-lansoprazole N-oxide; 3-lansoprazole sulfone N-oxide; 4-lansoprazole sulphide N-oxide; 5-lansoprazole impurity G; 6-2,3-dimethyl-4-(2,2,2-trifluoroethyl)pyridine-N-oxide; 7-2,3-…
Number of citations: 2 www.cjph.com.cn

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